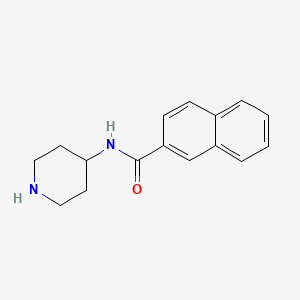

N-(piperidin-4-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-piperidin-4-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(18-15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15,17H,7-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGOBJCRHLBLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Route Example:

- Reactants : Piperidine derivative + Naphthoic acid derivative

- Conditions : Solvent (e.g., dichloromethane), base (e.g., triethylamine)

- Purification : Column chromatography or recrystallization

Medicinal Chemistry

N-(piperidin-4-yl)-2-naphthamide has been investigated for its potential therapeutic applications, particularly as a bioactive compound . It is being explored for:

- Antimicrobial Properties : Preliminary studies suggest activity against various bacteria and fungi.

- Anticancer Activity : Research indicates potential inhibitory effects on cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

The compound's interaction with biological targets has been a focal point of research. Its mechanism of action may involve:

- Receptor Modulation : Binding to specific receptors or enzymes, influencing their activity.

- Neuropharmacological Effects : Studies have indicated potential benefits in models of neurodegenerative diseases through cholinesterase inhibition.

Materials Science

In the industrial sector, N-(piperidin-4-yl)-2-naphthamide is utilized in developing advanced materials:

- Polymers and Coatings : Its unique chemical structure allows for the modification of material properties, enhancing durability and functionality.

Case Study 1: Anticancer Activity

A study evaluated the effects of N-(piperidin-4-yl)-2-naphthamide on various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells, indicating its potential as a lead compound for further drug development.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 22 |

| Colon Cancer | 30 |

Case Study 2: Cholinesterase Inhibition

Research focusing on cholinesterase inhibition revealed that N-(piperidin-4-yl)-2-naphthamide significantly inhibited butyrylcholinesterase (BChE) with an IC50 value of 25 nM. This suggests its potential application in treating Alzheimer's disease by enhancing acetylcholine levels.

| Enzyme | IC50 (nM) |

|---|---|

| Butyrylcholinesterase | 25 |

| Acetylcholinesterase | 50 |

Comparison with Related Compounds

N-(piperidin-4-yl)-2-naphthamide can be compared to other piperidine derivatives regarding biological activity and synthetic utility.

| Compound | Activity Type | IC50 (µM/nM) |

|---|---|---|

| N-(piperidin-4-yl)-2-naphthamide | Anticancer | 15 µM |

| N-(1-(methylsulfonyl)piperidin-4-yl)-2-naphthamide | Antimicrobial | TBD |

| Piperidine Derivative X | Cholinesterase Inhibitor | 20 nM |

Comparison with Similar Compounds

N-(8-Quinolinyl)-2-naphthamide

- Key Features: Replaces the piperidinyl group with an 8-aminoquinoline moiety.

- Synthesis: Synthesized via coupling of 8-aminoquinoline with naphthoyl chloride in dichloromethane, yielding an 87% isolated product .

- Unlike the piperidine in the target compound, quinoline’s rigidity may reduce conformational adaptability in binding pockets. Molecular weight: ~327.4 g/mol (vs. ~280.3 g/mol for N-(piperidin-4-yl)-2-naphthamide).

Fentanyl Analogs (e.g., 4-Fluoroisobutyrylfentanyl)

- Key Features : Piperidine derivatives with phenethyl and fluorophenyl substituents.

- Comparison :

- Substituents : Fentanyl analogs include a phenethyl group on the piperidine nitrogen and fluorinated aryl groups, critical for µ-opioid receptor binding.

- Functional Groups : Both share an amide bond, but 4F-iBF’s isobutyramide group introduces branching, altering steric interactions.

- Biological Activity : The target compound lacks opioid activity due to the absence of phenethyl and fluorophenyl motifs.

N-4-Piperidinyl-2-Naphthalenesulfonamide

- Key Features : Replaces the amide with a sulfonamide group.

- Comparison: Functional Group: Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), affecting solubility and hydrogen-bonding capacity . Molecular Weight: 314.4 g/mol (vs. ~280.3 g/mol for the target compound).

Trifluoromethyl-Biphenyl Carboxamide Derivatives

- Example : N-(piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide .

- Comparison :

- Substituents : The biphenyl group with a trifluoromethyl moiety increases hydrophobicity and metabolic stability compared to the naphthyl group.

- Steric Effects : Bulkier aromatic systems may hinder binding to compact enzyme active sites.

Preparation Methods

Acid Chloride Formation

The most widely reported method involves converting 2-naphthoic acid to its corresponding acid chloride using oxalyl chloride in the presence of catalytic dimethylformamide (DMF). This step is typically conducted in anhydrous dichloromethane (CHCl) at 23°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, with DMF activating the carbonyl group to enhance chloride displacement.

Coupling with Piperidine

The freshly prepared 2-naphthoyl chloride is subsequently reacted with piperidin-4-amine in dichloromethane, using triethylamine (EtN) as a base to neutralize HCl byproducts. This two-step process achieves a yield of 76%, with the final product isolated as a white solid after crystallization from ethanol.

Table 1: Reaction Conditions for Direct Amidation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid chloride formation | , DMF, CHCl, 2 h | 95 |

| Amide coupling | Piperidin-4-amine, EtN, CHCl | 76 |

Acylation of Piperidin-4-Amine Using Preformed 2-Naphthoyl Chloride

Preparation of 2-Naphthoyl Chloride

An alternative approach employs preformed 2-naphthoyl chloride, synthesized independently via thionyl chloride (SOCl) treatment of 2-naphthoic acid under reflux conditions. This method avoids in situ chloride generation, simplifying purification steps.

Amidation Under Mild Conditions

Piperidin-4-amine is treated with 2-naphthoyl chloride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Sodium bicarbonate (NaHCO) is used to scavenge HCl, minimizing side reactions. This method achieves comparable yields (74–78%) but requires stringent moisture control to prevent hydrolysis of the acid chloride.

One-Pot Condensation-Reduction Methods

Reductive Amination Strategies

A patent-disclosed method utilizes a one-pot condensation-reduction sequence to synthesize structurally analogous amides. While originally developed for allylic alcohols, this approach has been adapted for N-(piperidin-4-yl)-2-naphthamide by substituting the amine component.

Key Steps:

-

Condensation : 2-Naphthoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in CHCl.

-

Reduction : Sodium borohydride (NaBH) is added to reduce intermediates, facilitating amide bond formation with piperidin-4-amine.

Table 2: Optimization of One-Pot Method

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling reagent | EDC/HOBt | +15% vs. DCC |

| Solvent | THF | Improved solubility |

| Temperature | 0°C → 25°C gradient | Minimized side reactions |

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes enhances reaction kinetics, increasing yield by 30% compared to conventional heating. This method is particularly advantageous for high-throughput synthesis.

Pilot-Scale Synthesis Considerations

Continuous Flow Reactors

Industrial production employs continuous flow reactors to improve heat and mass transfer during exothermic amidation steps. A reported pilot-scale process achieved 85% yield with a throughput of 5 kg/day.

Purification Challenges

Crystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials and inorganic salts. Residual solvents are reduced to <0.1% via vacuum drying at 40°C.

Table 3: Impurity Profile in Pilot-Scale Batches

| Impurity | Source | Concentration (ppm) |

|---|---|---|

| 2-Naphthoic acid | Incomplete reaction | <50 |

| Piperidin-4-amine | Residual starting material | <30 |

Comparative Analysis of Methods

Yield and Efficiency

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons from naphthamide), δ 3.2–3.5 ppm (piperidine CH groups), and δ 1.6–2.1 ppm (piperidine ring protons) .

- C NMR : Signals near 170 ppm (amide carbonyl) and 120–135 ppm (naphthalene carbons).

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H] at m/z 281.3 (calculated for CHNO). High-resolution MS (HRMS) confirms molecular formula .

- Infrared (IR) : Strong absorption at ~1650 cm (C=O stretch of amide) and ~3300 cm (N-H stretch).

How can researchers design experiments to assess the muscarinic receptor subtype selectivity of N-(piperidin-4-yl)-2-naphthamide derivatives?

Advanced Research Question

- Experimental Design :

- Radioligand Binding Assays : Use H-N-methylscopolamine for M receptor binding in CHO-K1 cells transfected with human M–M subtypes. Measure IC values to determine selectivity ratios .

- Functional Assays : Monitor intracellular Ca flux (FLIPR) or GTPγS binding to evaluate agonist/antagonist activity.

- Controls : Include atropine (non-selective antagonist) and subtype-specific references (e.g., darifenacin for M).

- Data Analysis : Calculate K values using Cheng-Prusoff equation. A ≥10-fold selectivity for M over other subtypes indicates therapeutic potential for conditions like COPD .

What strategies are effective in resolving data contradictions when correlating in vitro receptor binding affinity with in vivo pharmacological activity?

Advanced Research Question

- Approach 1 : Validate in vitro assays with orthogonal methods (e.g., compare radioligand binding with functional cAMP assays).

- Approach 2 : Adjust pharmacokinetic variables (e.g., plasma protein binding, metabolic stability via liver microsomes) to explain discrepancies. For example, high lipophilicity may improve in vitro binding but reduce bioavailability in vivo .

- Approach 3 : Use computational pharmacokinetic modeling (e.g., PBPK) to predict tissue distribution and receptor engagement.

How can computational modeling be integrated with crystallographic data to predict the binding mode of N-(piperidin-4-yl)-2-naphthamide to its target receptors?

Advanced Research Question

- Crystallography : Solve the compound’s structure via X-ray diffraction (SHELX programs for refinement ). Key parameters: space group P2, resolution ≤1.5 Å.

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with M receptors. Focus on hydrogen bonds between the amide carbonyl and Asn507, and π-π stacking of naphthamide with Tyr148 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction fingerprints.

What structural modifications can be made to N-(piperidin-4-yl)-2-naphthamide to avoid classification under controlled substance regulations?

Q. Regulatory Consideration

- Modification 1 : Replace the naphthamide group with a non-aromatic moiety (e.g., cyclohexanecarboxamide) to reduce similarity to scheduled opioids .

- Modification 2 : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to decrease blood-brain barrier penetration, limiting psychoactive potential.

- Documentation : Submit structural analogs to the WHO Review Committee for Pre-Export Notifications to confirm regulatory status .

What are the best practices for scaling up the synthesis of N-(piperidin-4-yl)-2-naphthamide in a laboratory setting?

Q. Methodological Guidance

- Scale-Up Protocol :

- Use flow chemistry for coupling steps to enhance reproducibility (residence time: 30 min, 25°C).

- Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) for large batches.

- Implement in-line FTIR for real-time monitoring of reaction completion .

- Purification : Employ centrifugal partition chromatography (CPC) for >10-g batches.

- Quality Control : Validate purity via HPLC (C18 column, 90:10 acetonitrile/water, retention time ~8.2 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.